5-(3-ethoxy-2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a complex heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structural features, including an imidazo[4,5-b]pyridine core, an ethoxy group, a hydroxyl group, and a carboxylic acid functional group. Such compounds have garnered attention due to their potential biological activities and applications in medicinal chemistry.
The compound is synthesized through various chemical reactions involving starting materials such as substituted phenols and pyridine derivatives. The specific synthesis pathways are often detailed in scientific literature and patent filings related to imidazo[4,5-b]pyridine derivatives.
This compound can be classified as:
The synthesis of 5-(3-ethoxy-2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step reactions. Common methods include:
The reactions may require specific catalysts and conditions such as temperature control and pH adjustments to optimize yields. For instance, the use of bases like sodium hydroxide or potassium carbonate can facilitate certain steps in the synthesis.
The molecular formula of 5-(3-ethoxy-2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is . The structure features:
Property | Value |
---|---|
Molecular Formula | C19H19N3O4 |
Molecular Weight | 331.37 g/mol |
IUPAC Name | 5-(3-ethoxy-2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid |
Canonical SMILES | CC(C1=CC=C(C=C1)C2=NC(=C(N2)C(=O)O)C=N)O |
The compound can participate in various chemical reactions including:
Common reagents for these reactions include:
The mechanism of action for compounds similar to 5-(3-ethoxy-2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid often involves interaction with biological targets such as enzymes or receptors.
The physical properties include:
Chemical properties encompass:
5-(3-ethoxy-2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid has several potential applications:
This compound's unique structural features and biological activities make it a valuable subject for ongoing research in medicinal chemistry and drug development.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1